17-Hydroxyandrost-1-en-3-one is synthesized from testosterone, a natural hormone produced in the human body. It is categorized as a steroid hormone and falls under the broader category of androgens. Its structural modifications lead to variations in biological activity, making it a subject of interest in both medical and athletic fields.
The synthesis of 17-Hydroxyandrost-1-en-3-one can be achieved through several methods, primarily involving the modification of testosterone or its derivatives. One common approach involves selective oxidation and reduction processes.
For example, a method described in patents involves using dioxane as a solvent for the reaction between testosterone and various reagents to yield 17β-hydroxyandrosta-1,4-dien-3-one with high selectivity .
The molecular structure of 17-Hydroxyandrost-1-en-3-one can be described by its steroid backbone, which consists of four fused carbon rings. The specific features include:
The presence of the double bond at C1-C2 significantly affects its biological activity compared to testosterone. The structural configuration leads to altered binding affinities for androgen receptors, influencing its anabolic effects .
17-Hydroxyandrost-1-en-3-one participates in various chemical reactions that modify its structure and enhance its pharmacological properties:
These reactions are crucial for developing derivatives with improved therapeutic profiles.
The mechanism of action of 17-Hydroxyandrost-1-en-3-one primarily involves interaction with androgen receptors in target tissues:
Research indicates that its anabolic effects are more pronounced than those of testosterone due to its unique structural features.
These properties are essential for understanding how the compound behaves in different environments, influencing formulation strategies for therapeutic applications .
17-Hydroxyandrost-1-en-3-one has several scientific applications:
17-Hydroxyandrost-1-en-3-one (C₁₉H₂₈O₂) is a synthetic androgen belonging to the 1-ene steroid class, structurally characterized by a double bond between carbon atoms 1 and 2 in the steroid A-ring. This modification differentiates it from endogenous testosterone (17β-hydroxyandrost-4-en-3-one), which features a double bond at the 4-5 position [1] [10]. The compound is chemically designated as 17β-hydroxy-5α-androst-1-en-3-one in systematic nomenclature and is more commonly known in scientific literature and sports communities as 1-testosterone or 1-Testo [3] [4]. Unlike natural testosterone, 17-Hydroxyandrost-1-en-3-one lacks significant susceptibility to aromatization (conversion to estrogenic compounds) but maintains high affinity for the androgen receptor (AR). Its molecular structure confers metabolic stability, particularly against 5α-reduction, which typically activates other synthetic androgens [3] [9]. The compound first emerged in the early 2000s as a designer supplement marketed for its purported anabolic effects without estrogenic side effects, leading to its rapid adoption in bodybuilding despite limited clinical toxicology data [3] [8].
The development of 17-Hydroxyandrost-1-en-3-one represents a targeted effort within the broader history of anabolic-androgenic steroid (AAS) design to create compounds with enhanced anabolic ratios. Early AAS research focused on alkylated oral derivatives (e.g., methyltestosterone, 1950s) and DHT derivatives like methenolone (1960s). The 1-ene structural modification was first synthesized by Counsell et al. in 1961 as part of pharmaceutical research into novel androgen derivatives [3]. Unlike its 4-ene counterpart testosterone, the 1-ene configuration was observed to resist hepatic metabolism, theoretically prolonging its half-life and potency. However, pharmaceutical development was abandoned due to hepatotoxicity concerns observed in animal models and the emergence of alternative compounds. The molecule resurfaced in the early 2000s as an unregulated "prohormone" supplement capitalizing on regulatory loopholes before the 2004 Anabolic Steroid Control Act in the United States [2] [3]. Its resurgence exemplifies the iterative design of "designer steroids" – molecules deliberately engineered to evade doping controls and regulatory classifications while maintaining biological activity [8] [9].
The regulatory status of 17-Hydroxyandrost-1-en-3-one has evolved significantly due to its pharmacological potency and misuse potential:
Table 1: Regulatory Timeline for 17-Hydroxyandrost-1-en-3-one
Year | Jurisdiction | Regulatory Action | Basis |
---|---|---|---|
2004 | United States | Schedule III controlled substance (Anabolic Steroid Control Act) | Demonstrated anabolic/androgenic potency |
2005 | WADA | Added to Prohibited List (S1.1b) | Pharmacological similarity to testosterone |
2024 | Canada | Listed in Controlled Substances Regulations | Alignment with international scheduling |
17-Hydroxyandrost-1-en-3-one gained rapid popularity in bodybuilding and strength sports communities during the early 2000s due to aggressive marketing as a "legal alternative" to traditional anabolic steroids. Studies indicate its prevalence correlates with several factors:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: